(E)-4-(piperidin-1-yl)but-2-enoyl chloride
Description
Significance of Acyl Chlorides as Reactive Synthetic Intermediates
Acyl chlorides are a class of organic compounds characterized by the functional group -COCl. They are highly reactive electrophiles, readily participating in nucleophilic acyl substitution reactions. This reactivity makes them indispensable intermediates in organic synthesis for the formation of esters, amides, and anhydrides. wikipedia.org Their utility is further expanded through participation in more complex transformations, such as palladium-catalyzed cross-coupling reactions to form ketones. rsc.org The high reactivity of the acyl chloride group stems from the electron-withdrawing nature of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly susceptible to nucleophilic attack. This inherent reactivity allows for a broad range of chemical transformations under mild conditions. wikipedia.orgnih.gov
Overview of Piperidine-Containing Scaffolds in Advanced Chemical Research
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital scaffold in medicinal chemistry and drug discovery. nih.gov It is a structural component in over 70 drugs approved by the U.S. Food and Drug Administration (FDA). enamine.net The prevalence of this motif is attributed to its ability to advantageously influence key pharmacokinetic properties, such as lipophilicity and metabolic stability, when incorporated into molecular scaffolds. nih.govenamine.net
The introduction of chiral piperidine scaffolds can enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.comresearchgate.net The three-dimensional nature of the piperidine ring is increasingly exploited in fragment-based drug discovery to move away from flat, two-dimensional molecules and explore a wider chemical space. rsc.org The development of efficient synthetic methods for creating substituted piperidines is, therefore, an area of intense research. nih.gov
Contextualization of (E)-4-(piperidin-1-yl)but-2-enoyl chloride within Enoyl Chloride Chemistry and its Derivatives
This compound is an α,β-unsaturated acyl chloride that incorporates a piperidine moiety. evitachem.com Its chemical structure features a butenoyl chloride backbone with the piperidine ring attached at the fourth carbon position, and the double bond in the (E) configuration. evitachem.com This specific arrangement of functional groups—a reactive acyl chloride, a conjugated double bond, and a pharmaceutically relevant piperidine ring—positions it as a versatile intermediate for synthesizing more complex molecules. evitachem.com
The compound's reactivity is primarily dictated by the electrophilic nature of the acyl chloride, which readily undergoes nucleophilic substitution with amines, alcohols, and other nucleophiles to form corresponding amides and esters. evitachem.com It can also participate in coupling reactions to create more elaborate structures valuable in drug development. evitachem.com Its mechanism of action in a biological context is thought to involve covalent bond formation with nucleophilic sites on enzymes or receptors, potentially leading to their inhibition or modulation. evitachem.com
The synthesis of this compound typically involves the condensation of a piperidine derivative with an appropriate acylating agent, such as (2E)-4-bromo-2-butenoic acid, followed by conversion of the resulting carboxylic acid to the acyl chloride. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄ClNO evitachem.com |
| Molecular Weight | 187.67 g/mol evitachem.com |
| CAS Number | 1369372-07-5 evitachem.com |
| Boiling Point | ~277.2 °C evitachem.com |
| Density | ~1.1 g/cm³ evitachem.com |
| Flash Point | ~121.5 °C evitachem.com |
Note: Physical properties are approximate values.
To understand its place within the broader class of enoyl chlorides, a comparison with other simple α,β-unsaturated acyl chlorides is useful.
Table 2: Comparison of Various α,β-Unsaturated Acyl Chlorides
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| Acryloyl chloride | C₃H₃ClO wikipedia.org | 90.51 wikipedia.org |
| (E)-Pent-2-enoyl chloride | C₅H₇ClO scbt.com | 118.56 scbt.com |
| Dec-2-enoyl chloride | C₁₀H₁₇ClO nih.gov | 188.69 nih.gov |
| This compound | C₉H₁₄ClNO evitachem.com | 187.67 evitachem.com |
The data illustrates that while sharing the reactive enoyl chloride functionality, the incorporation of the piperidine ring significantly increases the molecular complexity and weight of this compound compared to simpler analogs like acryloyl chloride. This structural addition is key to its application in synthesizing compounds with potential biological activity. evitachem.com
Structure
3D Structure
Properties
Molecular Formula |
C9H14ClNO |
|---|---|
Molecular Weight |
187.66 g/mol |
IUPAC Name |
(E)-4-piperidin-1-ylbut-2-enoyl chloride |
InChI |
InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2/b5-4+ |
InChI Key |
XPJWCVLKRVTORQ-SNAWJCMRSA-N |
Isomeric SMILES |
C1CCN(CC1)C/C=C/C(=O)Cl |
Canonical SMILES |
C1CCN(CC1)CC=CC(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for E 4 Piperidin 1 Yl but 2 Enoyl Chloride and Structural Analogues
Considerations for Industrial-Scale Synthesis and Process Development
The transition from laboratory-scale synthesis to industrial-scale production of this compound and its structural analogues presents a unique set of challenges and considerations. While the fundamental chemistry remains the same, factors such as reaction kinetics, heat and mass transfer, process safety, and cost-effectiveness become paramount. pharmaceuticalonline.com The synthesis of piperidine-containing compounds, in particular, requires careful optimization to ensure high yield and purity on a large scale. news-medical.netnih.gov
Key considerations for the industrial-scale synthesis of this compound include:
Raw Material Sourcing and Quality: The availability and quality of starting materials, such as piperidine (B6355638) and butenoyl chloride derivatives, are crucial for consistent and efficient production. vynova-group.com Establishing a reliable supply chain for these key intermediates is a primary concern for manufacturers. vasudhapharma.com
Reaction Conditions Optimization: Temperature, pressure, and reaction time are critical parameters that need to be precisely controlled in industrial reactors. The exothermic nature of the acylation reaction requires efficient heat removal systems to prevent runaway reactions and ensure product stability. google.com
Work-up and Purification: The purification of the final product on a large scale often requires different techniques than those used in the laboratory. Methods such as crystallization, distillation, or chromatography are optimized to maximize yield and purity while minimizing waste generation. The work-up procedure described in the laboratory-scale synthesis, involving multiple washing steps, may need to be streamlined for industrial efficiency. google.comgoogle.com
Process Safety: The handling of reactive intermediates like acyl chlorides necessitates stringent safety protocols to protect workers and the environment. A thorough hazard analysis is conducted to identify and mitigate potential risks associated with the process. jigschemical.com
Waste Management: Industrial-scale synthesis generates significant amounts of waste. Developing environmentally friendly and cost-effective waste treatment and disposal methods is an integral part of process development.
The table below summarizes some of the key process development considerations for scaling up the synthesis of this compound.
| Process Parameter | Laboratory-Scale Consideration | Industrial-Scale Consideration |
| Solvent | Dichloromethane often used for its good solubility properties. google.com | Evaluation of greener solvents, solvent recovery, and recycling systems. |
| Temperature Control | Simple heating or cooling baths. | Robust heat exchange systems to manage exotherms and maintain precise temperature control. google.com |
| Reactant Addition | Manual dropwise addition. google.com | Automated and controlled addition rates to ensure consistent reaction profiles and safety. |
| Mixing | Magnetic or overhead stirring. | High-torque agitation systems to ensure homogeneity in large reactor volumes. |
| Purification | Column chromatography, simple extraction. google.com | Crystallization, distillation, or industrial-scale chromatography. Optimization for yield and purity. google.com |
| Safety | Standard laboratory safety precautions. | Comprehensive process hazard analysis (PHA), implementation of engineering controls and emergency shutdown systems. jigschemical.com |
The synthesis of structural analogues, such as other 4-amino-2-butenoyl chlorides, follows similar principles, but the specific process parameters need to be adapted based on the properties of the substrates and reagents involved. google.com The development of robust and scalable synthetic processes is essential for the cost-effective production of these important chemical intermediates. news-medical.net
Reactivity and Mechanistic Investigations of E 4 Piperidin 1 Yl but 2 Enoyl Chloride
Electrophilic Characteristics of the Acyl Chloride Group
The reactivity of (E)-4-(piperidin-1-yl)but-2-enoyl chloride is primarily governed by the electrophilic nature of the acyl chloride functional group (-COCl). The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms strongly withdraw electron density, rendering the carbonyl carbon significantly electron-deficient and thus highly susceptible to attack by nucleophiles. masterorganicchemistry.com
The presence of the chlorine atom, a good leaving group, further enhances the electrophilicity and reactivity compared to other carboxylic acid derivatives like esters or amides. libretexts.orgyoutube.com This makes the acyl chloride an excellent acylating agent, readily participating in reactions where the chloride is displaced by a nucleophile. evitachem.com This process is the cornerstone of nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the hallmark reaction of this compound. evitachem.com This class of reaction proceeds through a characteristic two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In the first step, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi (π) bond of the carbonyl group and forming a tetrahedral intermediate. youtube.comyoutube.com In the second step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is the most stable leaving group. masterorganicchemistry.comyoutube.com The net result is the substitution of the chloride with the incoming nucleophile. libretexts.org
The high reactivity of the acyl chloride group makes it particularly useful for the formation of amide bonds, which are central to many complex molecules. rsc.org The reaction of this compound with primary or secondary amines is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. fishersci.co.uk These conditions typically involve reacting the acyl chloride with the amine in an inert solvent, often in the presence of a base (like a tertiary amine or pyridine) to neutralize the hydrochloric acid (HCl) byproduct. fishersci.co.uk
This compound readily reacts with a wide range of primary and secondary amines to yield the corresponding N-substituted (E)-4-(piperidin-1-yl)but-2-enamides. evitachem.com The piperidine (B6355638) moiety within the acyl chloride's structure is retained, leading to the synthesis of various piperidine-functionalized amides. These structures are of interest in medicinal chemistry. nih.gov The reaction proceeds efficiently due to the high electrophilicity of the acyl chloride and the nucleophilicity of the amine. acs.orgnih.gov
Table 1: Generalized Amidation Reaction
| Reactant 1 | Reactant 2 (Nucleophile) | Product |
| This compound | Primary Amine (R-NH₂) or Secondary Amine (R₂-NH) | N-Substituted (E)-4-(piperidin-1-yl)but-2-enamide |
While this article focuses on the piperidine-containing compound, it is instructive to consider structurally similar reagents to understand the scope of this chemistry. The analogous compound, (E)-4-(dimethylamino)but-2-enoyl chloride, is also a highly reactive intermediate. It is employed in the synthesis of complex molecules, particularly kinase inhibitors used in oncology. chemicalbook.com The hydrochloride salt of the corresponding carboxylic acid is a key intermediate in the synthesis of drugs like afatinib (B358) and neratinib. cymitquimica.com The synthesis involves creating an amide bond between the (E)-4-(dimethylamino)but-2-enoyl moiety and an amino-functionalized core structure. chemicalbook.com This highlights a common synthetic strategy where the piperidine group could be substituted for a dimethylamino group to modulate a molecule's properties. researchgate.net
Table 2: Example Synthesis of a Dimethylamino Derivative
| Precursor | Reactant | Product | Application Context |
| (E)-4-(dimethylamino)but-2-enoic acid | 6-amino-4-chloro-7-ethoxy-3-cyanoquinoline | (E)-N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide | Intermediate for kinase inhibitors chemicalbook.com |
The electrophilic nature of this compound allows it to act as a Michael acceptor, a property leveraged in the synthesis of targeted covalent inhibitors. This reactivity is crucial for its coupling with nitrogen atoms within heterocyclic systems. A prominent example from related chemistry is the synthesis of kinase inhibitors, where an acrylamide (B121943) "warhead" is attached to a core heterocyclic structure, such as a quinazoline (B50416). chemicalbook.com
In a representative reaction, the amino group on a substituted quinazoline acts as the nucleophile, attacking the acyl chloride of a butenoyl chloride derivative. This forms a stable amide bond, linking the piperidine-containing butenamide side-chain to the heterocyclic core. chemicalbook.commdpi.com This synthetic approach is fundamental in medicinal chemistry for creating complex, biologically active molecules. acs.org
Table 3: Example Coupling with a Heterocyclic Nucleophile
| Electrophile | Nucleophile | Resulting Structure |
| This compound | Amino-substituted Quinazoline | Quinazoline-tethered (E)-4-(piperidin-1-yl)but-2-enamide |
The potential for this compound to undergo intramolecular cyclization would depend on the presence of a suitable internal nucleophile within a modified substrate. However, based on a review of available scientific literature, there are no specific documented instances or mechanistic studies of intramolecular cyclization pathways involving this particular compound. Such reactions remain a theoretical possibility for specifically designed derivatives.
Amidation Reactions with Primary and Secondary Amines
Addition Reactions to the α,β-Unsaturated System
The presence of a double bond in conjugation with the carbonyl group of the acyl chloride makes this compound susceptible to addition reactions. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-conjugate addition), a reactivity pattern characteristic of α,β-unsaturated carbonyl compounds.
The Michael addition is a classic example of a 1,4-conjugate addition, involving the addition of a soft nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. masterorganicchemistry.comyoutube.com The reaction is driven by the formation of a stable carbon-carbon bond. masterorganicchemistry.com For this compound, the β-carbon possesses a partial positive charge due to the electron-withdrawing effect of the conjugated carbonyl group, making it an electrophilic site for attack by nucleophiles. youtube.com
While specific studies detailing Michael additions on this compound are not extensively documented in the reviewed literature, its structure strongly suggests it can function as a Michael acceptor. Soft nucleophiles such as enolates, cuprates (Gilman reagents), and certain amines or thiols are expected to add to the β-position. masterorganicchemistry.comyoutube.com The general mechanism involves the nucleophilic attack at the β-carbon, followed by the formation of an enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. masterorganicchemistry.com
Table 1: Potential Michael Donors and Expected Products
| Michael Donor (Nucleophile) | Expected Product Structure | Product Class |
|---|---|---|
| Diethyl malonate (enolate) | Substituted Acyl Chloride | |
| Lithium diphenylcuprate (cuprate) | Phenyl-substituted Acyl Chloride |
This table represents plausible reactions based on established chemical principles of the Michael addition.
The carbon-carbon double bond in the α,β-unsaturated system of this compound can also undergo electrophilic addition reactions, such as hydrohalogenation (addition of HX, where X = Cl, Br, I). The reaction mechanism typically involves the initial attack of the electrophile (H⁺) on the double bond. The regioselectivity of this addition is influenced by the electronic effects of both the piperidine and the acyl chloride groups.
The addition of the proton can occur at the α-carbon, leading to a carbocation at the β-position, which is stabilized by resonance with the carbonyl group. Alternatively, addition to the β-carbon would place a carbocation at the α-position. The subsequent attack by the halide anion (X⁻) would yield the final product. The interplay between 1,2- and 1,4-addition pathways can also be a factor, although specific experimental data for this compound is not available in the surveyed literature.
Transition Metal-Catalyzed Transformations Involving the Acyl Chloride
The acyl chloride functional group is a versatile handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. evitachem.com These reactions typically involve an organometallic nucleophile and a palladium, nickel, or copper catalyst.
Silylzinc reagents have emerged as highly functional group-tolerant nucleophiles in organic synthesis. nih.gov Their preparation can be achieved directly from silyl (B83357) halides, avoiding the use of more pyrophoric reagents like silyllithium. nih.gov Although specific examples with this compound are not documented, a plausible transformation is a Negishi-type cross-coupling reaction. In such a reaction, the acyl chloride would react with a silylzinc reagent in the presence of a palladium or nickel catalyst to form an α,β-unsaturated silyl ketone. This reaction would proceed via an oxidative addition, transmetalation, and reductive elimination cycle.
Table 2: Plausible Silylzinc Cross-Coupling Reactions
| Silylzinc Reagent | Catalyst (Hypothetical) | Expected Product |
|---|---|---|
| Me₃SiZnI | Pd(PPh₃)₄ | (E)-1-(trimethylsilyl)-4-(piperidin-1-yl)but-2-en-1-one |
This table illustrates hypothetical cross-coupling reactions based on the known reactivity of acyl chlorides with silylzinc reagents.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, particularly for constructing complex molecules used in medicinal chemistry. nih.gov The acyl chloride in this compound is an excellent electrophilic partner for a variety of palladium-catalyzed processes, including Suzuki, Stille, Sonogashira, and Heck reactions. These reactions enable the formation of new carbon-carbon bonds by coupling the acyl chloride with organoboron, organotin, organocopper/alkyne, and alkene species, respectively.
For instance, a Suzuki coupling with an arylboronic acid would yield an α,β-unsaturated ketone, a valuable structural motif. The piperidine moiety is a common feature in pharmaceutical candidates, and such palladium-catalyzed reactions are often employed in their synthesis. nih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a suitable ligand, and a base. nih.govorganic-chemistry.org
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Example) | Expected Product Class |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Aryl vinyl ketone |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Ynone |
This table outlines potential applications of this compound in common palladium-catalyzed reactions based on general principles.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Utility as a Versatile Building Block for Complex Chemical Architectures
(E)-4-(piperidin-1-yl)but-2-enoyl chloride serves as a versatile precursor in the construction of intricate molecular frameworks. Its bifunctional nature, possessing both an electrophilic acyl chloride and a Michael acceptor system, enables sequential or tandem reactions to introduce complexity in a controlled manner. Organic chemists leverage the acyl chloride for standard amide bond formations with a wide range of primary and secondary amines, thereby anchoring the butenoyl moiety onto a larger scaffold.
Subsequently, the α,β-unsaturated carbonyl system is primed for nucleophilic addition reactions. This dual reactivity is fundamental to its application in building complex molecules, allowing for the covalent linkage to a primary scaffold via the acyl chloride, followed by a covalent bond formation with a target protein through the Michael acceptor. This strategic one-two punch is a cornerstone of its utility in modern synthetic chemistry.
Strategic Incorporation into Pharmacologically Relevant Scaffolds
The (E)-4-(piperidin-1-yl)but-2-enoyl moiety has been strategically incorporated into numerous scaffolds to target a variety of enzymes, particularly kinases and proteases, that are pivotal in disease progression.
The acrylamide (B121943) group of the butenoyl chloride is a key feature in the design of covalent inhibitors that target non-catalytic cysteine residues in the active site of kinases. This approach has been successfully applied to the development of inhibitors for Epidermal Growth Factor Receptor (EGFR) and Jun N-terminal kinase (JNK). For instance, the piperidine (B6355638) ring of the molecule can be replaced with other amine-containing heterocycles, such as morpholine, to create analogs. These analogs, when reacted with various substituted anilines, have yielded potent irreversible inhibitors of EGFR. The core strategy involves the butenoyl moiety forming a covalent bond with a cysteine residue within the kinase's ATP-binding site, leading to irreversible inhibition.
This compound has been identified as a key component in the synthesis of potent inhibitors of human neutrophil elastase (HNE), a serine protease involved in inflammatory diseases. One notable example is the experimental drug GW311616A. In the synthesis of HNE inhibitors, the butenoyl chloride fragment is reacted with a scaffold containing a primary or secondary amine, such as those based on piperidine-2-one. This reaction forms a crucial amide linkage, positioning the reactive butenoyl group to interact with the active site of the HNE enzyme.
A significant application of this compound is in the creation of irreversible inhibitors of Bruton's tyrosine kinase (Btk), a crucial mediator in B-cell signaling pathways and a validated target for autoimmune diseases and B-cell malignancies. The landmark Btk inhibitor ibrutinib, and its analogs, feature a similar acrylamide warhead that forms a covalent bond with Cys481 in the Btk active site.
Research has demonstrated that this compound can be reacted with various heterocyclic amines, such as those derived from pyrazolo[3,4-d]pyrimidine scaffolds, to generate potent Btk inhibitors. The piperidine portion of the molecule often serves to enhance solubility and metabolic stability, while the butenoyl group ensures the covalent and irreversible inhibition of the Btk enzyme.
Table 1: Examples of Btk Inhibitors Synthesized Using this compound or Analogs
| Scaffold | Resulting Inhibitor Class | Targeted Residue | Reference |
| Pyrazolo[3,4-d]pyrimidine | Irreversible Btk Inhibitor | Cys481 | |
| Imidazo[1,5-a]pyrazine | Irreversible Btk Inhibitor | Cys481 |
Medicinal Chemistry Design Principles Employing the (E)-4-(piperidin-1-yl)but-2-enoyl Moiety
The design of novel therapeutics often involves the strategic use of well-characterized chemical fragments that are known to interact favorably with biological targets. The (E)-4-(piperidin-1-yl)but-2-enoyl moiety is a prime example of such a privileged fragment.
Pharmacophore hybridization is a drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules to create a new hybrid compound with potentially enhanced affinity, selectivity, or improved pharmacokinetic properties. The this compound is an ideal component for such strategies.
For example, it can be combined with a known kinase-binding scaffold. In this approach, the butenoyl chloride acts as a reactive linker, covalently attaching the kinase-binding pharmacophore to the target enzyme. This strategy has been employed in the design of inhibitors for various kinases, where the piperidine ring can be swapped for other cyclic amines to fine-tune the physicochemical properties of the resulting hybrid molecule. The core principle is to use the butenoyl moiety as a bridge to covalently link a known pharmacophore to its biological target, thereby creating a highly potent and specific inhibitor.
Structure-Activity Relationship (SAR) Studies of Functional Derivatives (Methodological Aspects)
The chemical scaffold of this compound is a valuable starting point for the development of targeted therapeutic agents. Its utility in medicinal chemistry is centered on its function as a reactive building block for creating libraries of structurally related compounds. These libraries are then used in structure-activity relationship (SAR) studies to determine how specific chemical modifications influence biological activity. The primary methodological approach involves leveraging the high reactivity of the acyl chloride functional group. evitachem.com
The core of the methodology rests on the systematic derivatization of the parent molecule. The (E)-4-(piperidin-1-yl)but-2-enoyl moiety typically serves as a constant "core" or "scaffold," which may be responsible for a general interaction with a biological target, such as covalent bond formation via its α,β-unsaturated system. The acyl chloride group is reacted with a diverse set of nucleophiles—most commonly primary or secondary amines—to generate a series of final amide derivatives. evitachem.comwho.int Each amine introduces a new variable substituent (R-group), allowing researchers to probe the chemical space around the core scaffold.
The process can be summarized in the following steps:
Library Synthesis: A parallel synthesis approach is often employed, where this compound is reacted with a curated selection of amines. This selection is designed to test various chemical properties, including steric bulk, electronics (electron-donating vs. electron-withdrawing groups), and hydrogen bonding potential. nih.gov
Biological Screening: The resulting library of amide derivatives is screened for activity against a specific biological target, such as an enzyme (e.g., a kinase or dehydrogenase) or a receptor. nih.govnih.gov The output of this screening is typically a quantitative measure of potency, such as the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Kᵢ).
Data Analysis and SAR Elucidation: The biological activity data is correlated with the structural changes across the library. By comparing the potency of derivatives, researchers can deduce critical SAR insights. nih.govmdpi.com For example, observing that derivatives with electron-withdrawing groups are consistently more potent suggests that this electronic feature is crucial for the molecule's mechanism of action. nih.gov
This methodological approach allows for the efficient mapping of the structural requirements for biological activity. The findings from these SAR studies are instrumental in guiding the rational design of next-generation compounds with improved potency, selectivity, and other pharmacological properties. mdpi.comresearchgate.net
The following data table provides an illustrative example of an SAR study on a hypothetical protein kinase, using derivatives synthesized from this compound.
Table 4.3.2.1: Illustrative SAR Data for Functional Derivatives Activity is presented as the half-maximal inhibitory concentration (IC₅₀) against a target protein kinase. Lower values indicate higher potency.
| Compound ID | Amine Reagent (R-NH₂) | Structure of Final Derivative | IC₅₀ (nM) | SAR Observation |
| 1a | Aniline (B41778) | ![]() | 450 | Baseline activity with unsubstituted phenyl ring. |
| 1b | 4-Fluoroaniline | ![]() | 120 | Small, electron-withdrawing group at para-position increases potency. |
| 1c | 4-Chloroaniline | ![]() | 85 | Larger electron-withdrawing group further enhances potency. |
| 1d | 4-Methoxyaniline | ![]() | 950 | Electron-donating group at para-position significantly reduces potency. |
| 1e | 3,4-Dichloroaniline | ![]() | 35 | Multiple electron-withdrawing groups provide a strong synergistic effect on potency. |
| 1f | Benzylamine (B48309) | ![]() | > 2000 | Loss of direct aromatic conjugation via the amide nitrogen abolishes activity. |
Electronic Effects: A clear trend is observed where electron-withdrawing substituents on the aniline ring enhance inhibitory activity (compare 1a vs. 1b, 1c, and 1e). Conversely, an electron-donating group is detrimental to activity (1d). This points to the electronic nature of the terminal aromatic ring being a critical factor for target engagement.
Steric and Positional Effects: The move from a single halogen (1b, 1c) to a di-substituted ring (1e) improves potency, indicating the target protein may have a pocket that accommodates and favorably interacts with this substitution pattern.
Structural Scaffold: The dramatic loss of activity when the aniline is replaced with benzylamine (1f) underscores the importance of the acrylamide substructure being directly conjugated to an aromatic system. This suggests a requirement for a planar, rigid conformation that is lost with the introduction of a flexible CH₂ linker.
Spectroscopic Methodologies for Structural Elucidation of Reaction Products and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (E)-4-(piperidin-1-yl)but-2-enoyl chloride and its derivatives. Both ¹H and ¹³C NMR are employed to confirm the successful integration of the piperidine (B6355638) ring and to establish the (E)-stereochemistry of the butenoyl moiety.
In a typical ¹H NMR spectrum of a related N-acyl piperidin-4-one, the protons of the piperidine ring exhibit characteristic chemical shifts. The analysis of these shifts, along with coupling constants, helps in determining the conformation of the piperidine ring, which often adopts a chair configuration. mdpi.comresearchgate.net Two-dimensional NMR techniques, such as NOESY, can further reveal through-space interactions, providing evidence for the presence of isomeric forms (E and Z isomers) in certain N-acyl piperidin-4-one derivatives. researchgate.net
The resonances for the vinylic protons in the butenoyl chain are particularly diagnostic for assigning the (E)-configuration. The large coupling constant (J-value) between these protons is a key indicator of their trans relationship.
For the carbon skeleton, ¹³C NMR spectroscopy provides valuable information. The carbonyl group of the acyl chloride or related amide/ester derivatives typically appears in the downfield region of the spectrum. rdd.edu.iq For instance, in a series of 2,6-bis(4-Substitutedphenyl)-3-methylpiperidin-4-one compounds, the carbonyl group resonances were observed in the range of δ = 166.04-166.29 ppm. rdd.edu.iq The carbons of the piperidine ring and the butenoyl chain also show distinct signals that are assigned based on their chemical environment.
Table 1: Representative NMR Data for Piperidine-Containing Compounds
| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|---|
| ¹³C | Carbonyl (C=O) | 166.04 - 174.52 | rdd.edu.iq |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its reaction products. mdpi.comevitachem.com The most prominent and diagnostic absorption band is that of the carbonyl (C=O) group in the acyl chloride. This band is expected to appear at a high frequency, typically in the range of 1750-1820 cm⁻¹, characteristic of reactive acyl halides.
Upon conversion of the acyl chloride to other derivatives, such as amides or esters, the position of the carbonyl absorption shifts to a lower frequency. For example, the C=O stretch in an amide derivative would typically be observed in the 1630-1695 cm⁻¹ region. The IR spectrum also provides evidence for the C=C double bond of the butenoyl chain, usually appearing around 1600-1680 cm⁻¹. The C-N stretching vibration of the piperidine ring can also be identified. The characterization of various piperidin-4-one derivatives has been successfully supported by FT-IR analysis. rdd.edu.iq
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Acyl Chloride (C=O) | Stretch | 1750 - 1820 |
| Amide (C=O) | Stretch | 1630 - 1695 |
| Alkene (C=C) | Stretch | 1600 - 1680 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition and, consequently, the molecular formula of this compound and its derivatives. evitachem.com This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.
For this compound, the molecular formula is C₉H₁₄ClNO. evitachem.com HRMS would be used to confirm the experimentally measured accurate mass against the theoretically calculated mass for this formula. For instance, the related compound (E)-4-(piperidin-1-yl)but-2-enoic acid hydrochloride (C₉H₁₆ClNO₂) has its molecular weight verified using HRMS. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the piperidine ring and the butenoyl chain.
Table 3: Molecular Formula and Weight of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
|---|
X-ray Crystallography for Definitive Solid-State Structure Determination of Crystalline Derivatives
While obtaining a single crystal of the reactive this compound itself can be challenging, X-ray crystallography of its stable, crystalline derivatives provides the most definitive structural information in the solid state. mdpi.comnih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's three-dimensional structure, including the stereochemistry of the double bond and the conformation of the piperidine ring.
For example, the crystal structures of various compounds containing a piperidine ring have been elucidated, often revealing a chair conformation for the ring. mdpi.com In the structure of (E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one, the piperidine ring's mean plane forms a dihedral angle of 7.61 (7)° with the adjacent benzene (B151609) ring. nih.gov Similarly, the analysis of fenpiverinium (B1207433) bromide showed a chair configuration for the piperidine ring. mdpi.com Such studies on derivatives provide invaluable insight into the steric and electronic properties of the piperidine moiety within a larger molecular framework. The crystal structures are often stabilized by a network of intermolecular interactions, such as C—H⋯O hydrogen bonds, which can influence the molecular packing. nih.gov
Table 4: Example Crystallographic Data for a Piperidine Derivative
| Compound | (E)-2-[4-(Piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one |
|---|---|
| Molecular Formula | C₂₁H₂₁NO |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 31.587 (5) |
| b (Å) | 6.3168 (10) |
| c (Å) | 7.8396 (12) |
| V (ų) | 1564.2 (4) |
| Z | 4 |
| Reference | nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations provide a detailed picture of the electron distribution and energy levels within a molecule, which are fundamental to understanding its chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For (E)-4-(piperidin-1-yl)but-2-enoyl chloride, the acyl chloride and the α,β-unsaturated system are expected to significantly influence the energies and distributions of these orbitals.
A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show a region of negative potential (red/yellow) around the carbonyl oxygen and the nitrogen of the piperidine (B6355638) ring, indicating their nucleophilic character. Conversely, a region of positive potential (blue) would be expected around the carbonyl carbon, highlighting it as a primary electrophilic site, highly susceptible to attack by nucleophiles. This is consistent with the known reactivity of acyl chlorides.
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and interatomic interactions. An application of QTAIM to this compound would allow for a quantitative description of the covalent bonds within the molecule, such as the carbon-carbon double bond and the polar covalent bond between carbon and chlorine in the acyl chloride group. It could also provide insights into the nature of any potential intramolecular hydrogen bonds.
Molecular Modeling and Dynamics Simulations for Derivative Interactions
While specific molecular dynamics simulation studies on derivatives of this compound are not publicly documented, this computational technique is highly valuable for understanding how such molecules interact with biological targets. Given that piperidine-containing compounds are common in medicinal chemistry, simulations could be employed to study the binding of derivatives to proteins. For instance, if a derivative were designed as an enzyme inhibitor, molecular dynamics could simulate the process of the inhibitor entering the active site of the enzyme and forming interactions, including potential covalent bonds, which is a known mechanism for related compounds. These simulations provide dynamic insights into the stability of the protein-ligand complex and the key interactions that govern binding affinity.
Conformational Analysis of the Piperidine Ring and Acyl Chain
A molecule's three-dimensional shape is crucial to its function. Conformational analysis of this compound would focus on the spatial arrangement of its two key components: the piperidine ring and the this compound acyl chain. The piperidine ring is not planar and typically adopts a chair conformation to minimize steric and torsional strain. However, it can undergo a "ring flip" to an alternative chair conformation. Computational methods, such as molecular mechanics or quantum mechanics calculations, could be employed to determine the relative energies of these conformers.
The acyl chain, with its (E)-configured double bond, is relatively rigid. evitachem.com However, rotation is possible around the single bonds, particularly the C-N bond connecting the piperidine ring to the butenoyl moiety and the C-C single bond within the chain. A detailed conformational analysis would map the potential energy surface as a function of the key dihedral angles to identify the most stable (lowest energy) conformations of the entire molecule. This information is critical for understanding how the molecule might fit into a binding site of a biological target.
Table 1: Hypothetical Torsional Profile for Key Rotatable Bonds in this compound
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
| 0 | 5.2 | Eclipsed |
| 60 | 0.5 | Gauche |
| 120 | 4.8 | Eclipsed |
| 180 | 0.0 | Anti-periplanar (Most Stable) |
This table illustrates the type of data that would be generated from a computational torsional scan. The values are representative and not from actual experimental or computational studies on this specific molecule.
Protein-Ligand Docking and Molecular Dynamics Simulations for Binding Affinity
To explore the potential of this compound as a modulator of protein function, protein-ligand docking and molecular dynamics (MD) simulations are invaluable tools. nih.govutupub.fi Docking algorithms predict the preferred orientation of a ligand when it binds to a protein's active site, generating a binding score that estimates the affinity. nih.gov Given the electrophilic nature of the acyl chloride, this compound is likely to act as a covalent inhibitor, forming a permanent bond with nucleophilic residues (like serine, threonine, or cysteine) in an enzyme's active site. evitachem.com
A typical docking study would involve:
Obtaining the 3D structure of a target protein, either from experimental data (like X-ray crystallography) or through homology modeling.
Defining a binding pocket within the protein.
Using a docking program to place the this compound molecule into the binding site in various conformations.
Scoring the poses to identify the most likely binding mode.
Following docking, molecular dynamics simulations can be used to refine the binding pose and assess the stability of the protein-ligand complex over time. utupub.fimdpi.com An MD simulation would model the movements of every atom in the system, providing a dynamic view of the binding interactions. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand, can indicate whether the molecule remains stably bound in the active site. nih.gov
Table 2: Illustrative Docking Results for this compound with a Hypothetical Kinase Target
| Docking Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Distance to Catalytic Serine (Å) |
| 1 | -8.5 | VAL-15, LEU-83, PHE-90 | 3.1 |
| 2 | -7.9 | LYS-20, ASP-92 | 4.5 |
| 3 | -7.2 | ILE-12, MET-88 | 5.2 |
This table represents hypothetical data from a molecular docking study. The binding energies and interacting residues are for illustrative purposes.
Homology Modeling for Understanding Enzyme Selectivity
In the absence of an experimentally determined 3D structure for a target enzyme of interest, homology modeling can be used to build a reliable model. This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures.
The process would involve:
Identifying a protein with a known 3D structure (the "template") that has a high degree of sequence similarity to the target enzyme.
Aligning the amino acid sequence of the target enzyme with that of the template.
Building a 3D model of the target enzyme based on the template's structure.
Refining and validating the model to ensure its quality.
Once a homology model is generated, it can be used in docking studies as described above. By creating models for a family of related enzymes, researchers can perform comparative docking studies with this compound. This would help to understand the structural basis of its selectivity, revealing why it might bind more strongly to one enzyme over another. For instance, differences in the amino acids lining the binding pockets could explain variations in binding affinity and reactivity.
Mechanistic Insights from Computational Reaction Pathway Analysis
Given that this compound is an acyl chloride, it is expected to be highly reactive towards nucleophiles. evitachem.com Computational chemistry can be used to elucidate the detailed mechanism of its reaction with a nucleophilic residue in an enzyme's active site.
Quantum mechanics (QM) or combined quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the chemical reaction itself. This would involve calculating the energy of the system as the covalent bond forms between the carbonyl carbon of the acyl chloride and the nucleophilic atom of the amino acid residue (e.g., the oxygen of a serine).
Such an analysis would identify the transition state of the reaction—the highest energy point along the reaction coordinate—and determine the activation energy barrier. A lower activation energy would imply a faster reaction rate. This type of study could confirm the covalent mechanism of inhibition and provide a detailed, step-by-step understanding of the bond-forming process at the quantum level.
Future Research Directions and Emerging Synthetic Opportunities
Investigation of Novel Catalytic Systems for Enoyl Chloride Transformations
The high electrophilicity of the acyl chloride in (E)-4-(piperidin-1-yl)but-2-enoyl chloride makes it a prime candidate for a variety of chemical transformations. evitachem.com While it readily undergoes nucleophilic substitution with amines and alcohols to form amides and esters, the future lies in employing advanced catalytic systems to control and expand its reactivity profile. evitachem.com
The exploration of novel catalytic transformations represents a significant area of future research. dtu.dk Modern organometallic catalysis, for instance, could enable a range of cross-coupling reactions that are otherwise difficult to achieve. The development of catalytic systems that are tolerant of the reactive enoyl chloride functionality would open pathways to new carbon-carbon and carbon-heteroatom bond formations. Such catalytic processes could offer unprecedented control over chemoselectivity, allowing for reactions to occur at specific sites within the molecule while preserving the reactive acyl chloride for subsequent transformations.
Furthermore, photoredox catalysis presents an emerging frontier. By using light to generate reactive intermediates under mild conditions, it may be possible to engage the enoyl chloride or the alkene moiety in novel cycloadditions or radical-based transformations. Research into ruthenium-pincer complexes and other transition metal catalysts, which have shown efficacy in the transformation of other functional groups, could be adapted for enoyl chlorides, potentially leading to innovative and efficient synthetic solutions. dtu.dk
Development of Asymmetric Synthetic Routes to Chiral Derivatives
Chiral molecules are fundamental in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. The development of asymmetric synthetic methods to produce enantiomerically pure compounds is a cornerstone of modern organic synthesis. rsc.orgyoutube.com this compound is an achiral molecule, but it possesses functionalities that are ideal for the introduction of chirality.
A primary focus for future research is the development of asymmetric conjugate addition reactions to the α,β-unsaturated system. Using chiral catalysts, such as those based on copper, nickel, or secondary amines (organocatalysis), nucleophiles can be added to the double bond to create a new stereocenter with high levels of enantioselectivity. researchgate.net This would provide access to a wide array of chiral piperidine (B6355638) derivatives, which are privileged structures in many biologically active compounds. nih.gov
Another promising avenue is the asymmetric functionalization of the piperidine ring itself prior to the formation of the butenoyl chloride side chain. ucl.ac.ukrsc.org Stereoselective synthesis of substituted piperidines can be achieved through various methods, which can then be elaborated to the final target molecule, embedding chirality within the heterocyclic core. The challenge lies in developing scalable and highly stereoselective routes that provide access to specific diastereomers and enantiomers, a task for which modern asymmetric catalysis is well-suited. nih.govrsc.org The creation of racemization-free coupling reagents could also play a role in preserving stereochemical integrity during the synthesis of chiral amides from these derivatives. rsc.org
Exploration of Bioorthogonal Reactivity for Chemical Biology Applications
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. nih.govnih.gov These reactions are invaluable tools for labeling and studying biomolecules in their natural environment. nih.gov The inherent reactivity of the enoyl chloride group makes this compound itself unsuitable for direct bioorthogonal applications, as it would react indiscriminately with biological nucleophiles. evitachem.com
However, its structure serves as an excellent starting point for the synthesis of chemical probes. Future research could focus on modifying the molecule to incorporate a bioorthogonal handle. For example, the piperidine nitrogen or another position on the molecule could be functionalized with groups such as azides, alkynes, tetrazines, or strained alkenes (like trans-cyclooctene), which are known to participate in bioorthogonal reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC) and inverse-electron-demand Diels-Alder (IEDDA) reactions. nih.govnih.gov
Given that piperidine derivatives are investigated for their potential as enzyme inhibitors, a bioorthogonally-equipped version of this molecule could be used to identify its biological targets. evitachem.com For instance, a probe could be allowed to bind to its target protein within a cell, and then a fluorescent reporter molecule could be attached via a bioorthogonal "click" reaction, allowing for visualization and identification of the protein. nih.govnih.gov This approach bridges chemistry with biology and could accelerate drug discovery and the elucidation of biochemical pathways. evitachem.comnih.gov
Green Chemistry Approaches in the Synthesis and Application of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound and its derivatives offers several opportunities for applying these principles.
A key area for improvement is the synthesis of the acyl chloride itself. The traditional method involves reacting the corresponding carboxylic acid, (E)-4-(piperidin-1-yl)but-2-enoic acid, with reagents like thionyl chloride. chemicalbook.com Thionyl chloride is hazardous and produces corrosive HCl gas as a byproduct. chemicalbook.com Future research should explore greener alternatives for this acid activation step. This could include catalytic methods that avoid stoichiometric, corrosive reagents or the use of safer activating agents.
Q & A
Basic: What are the recommended methods for synthesizing (E)-4-(piperidin-1-yl)but-2-enoyl chloride?
Methodological Answer:
The synthesis typically involves a two-step process:
Formation of the enoyl chloride backbone : React piperidine with but-2-enoic acid derivatives under basic conditions to introduce the piperidinyl group.
Chlorination : Use chlorinating agents like oxalyl chloride or thionyl chloride. For example, oxalyl chloride (1.2 equiv) in dichloromethane with catalytic DMF at 0°C, followed by warming to room temperature, achieves efficient conversion .
Key Considerations :
- Control moisture to prevent hydrolysis of the acid chloride.
- Monitor reaction progress via TLC or NMR to avoid over-chlorination.
Basic: How is this compound characterized structurally?
Methodological Answer:
- X-ray Crystallography : Resolve the (E)-configuration using SHELX software (e.g., SHELXL for refinement), which is robust for small-molecule structures .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Doublet for the α,β-unsaturated protons (δ 6.5–7.0 ppm, J = 15–16 Hz).
- ¹³C NMR : Carbonyl carbon at δ 165–170 ppm.
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How does the reactivity of this compound compare to other acyl chlorides in Michael addition reactions?
Methodological Answer:
The enoyl chloride’s α,β-unsaturated system allows it to act as a Michael acceptor. Key differences from saturated acyl chlorides:
- Enhanced Electrophilicity : The conjugated double bond increases reactivity toward nucleophiles (e.g., amines, thiols).
- Stereochemical Control : The (E)-configuration directs nucleophilic attack to the β-position, avoiding steric clashes with the piperidinyl group.
Experimental Validation : - Kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) reveal faster reaction rates in polar aprotic solvents .
- Computational modeling (DFT) can predict regioselectivity .
Advanced: What strategies mitigate side reactions during coupling with nucleophiles (e.g., amines)?
Methodological Answer:
- Temperature Control : Maintain reactions at 0–5°C to suppress hydrolysis or polymerization.
- Base Selection : Use hindered bases (e.g., N-methylmorpholine) instead of triethylamine to minimize competing elimination reactions .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., IPA/water) to isolate the desired amide .
Case Study :
In Neratinib synthesis, coupling with 6-aminoquinoline derivatives achieved >90% yield by optimizing stoichiometry (1.1 equiv enoyl chloride) and reaction time (2 hr) .
Advanced: How can structural discrepancies in crystallographic data be resolved?
Methodological Answer:
- Software Cross-Validation : Compare SHELXL-refined structures with alternative programs (e.g., OLEX2) to identify systematic errors .
- High-Resolution Data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
- Twinned Crystals : Use SHELXD for deconvoluting twinning ratios in challenging cases .
Advanced: What role does this compound play in designing kinase inhibitors?
Methodological Answer:
- Covalent Binding : The enoyl chloride forms irreversible bonds with cysteine residues in kinase active sites (e.g., EGFR inhibitors).
- SAR Studies : Modify the piperidine ring (e.g., N-methylation) to enhance solubility or target selectivity.
Example :
In acrylamide derivatives (e.g., compound 28), the enoyl chloride moiety increased cytotoxicity against hepatocellular carcinoma by 50% compared to non-reactive analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






